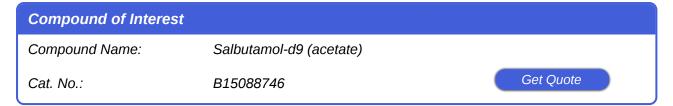


Physical and chemical properties of Salbutamold9 (acetate)

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An In-depth Technical Guide to Salbutamol-d9 (acetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Salbutamol-d9 (acetate)**, a deuterated analog of the widely-used bronchodilator, Salbutamol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of key biological pathways and analytical workflows.

Core Physical and Chemical Properties

Salbutamol-d9 (acetate) is a stable, isotopically labeled form of Salbutamol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based quantification assays.[1][2][3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Salbutamol-d9** (acetate) and its non-deuterated counterpart for comparative purposes.

Table 1: General and Chemical Properties



Property	Salbutamol-d9 (acetate)	Salbutamol
Chemical Name	α¹-[[[1,1-di(methyl-d₃)ethyl- 2,2,2-d₃]amino]methyl]-4- hydroxy-1,3- benzenedimethanol acetate	4-[2-(tert-butylamino)-1- hydroxyethyl]-2- (hydroxymethyl)phenol
Synonyms	(±)-Albuterol-d9 acetate, (±)- Salbutamol-d9 acetate, DL- Salbutamol-d9 acetate	Albuterol, Ventolin, Proventil
Molecular Formula	С13H12D9NO3 · С2H4O2	C13H21NO3
Molecular Weight	308.42 g/mol [4][5]	239.31 g/mol [6]
CAS Number	1781417-68-2	18559-94-9[6]
Appearance	White to off-white crystalline solid[6]	White to off-white crystalline solid[6]
Purity	≥99% deuterated forms (d1-d9)	≥98%

Table 2: Physical Properties



Property	Value (Salbutamol)	Notes
Melting Point	157-158 °C	Isotopic labeling is not expected to significantly alter the melting point.
Boiling Point	433.5 °C at 760 mmHg (estimated)	
Solubility		_
Water	Slightly soluble[3]	_
Methanol	Slightly soluble[3]	
Ethanol	~10 mg/mL[7]	Data for non-deuterated Salbutamol.
DMSO	~5 mg/mL[7]	Data for non-deuterated Salbutamol.
PBS (pH 7.2)	~5 mg/mL[7]	Data for non-deuterated Salbutamol.
UV Absorption Maxima (λmax)	226 nm, 277 nm[7]	In ethanol.

Experimental Protocols

This section details representative experimental methodologies for the analysis of Salbutamol, where Salbutamol-d9 is commonly employed as an internal standard.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the quantification of Salbutamol in biological matrices, such as plasma or urine, using Salbutamol-d9 as an internal standard.

2.1.1. Sample Preparation (Solid-Phase Extraction)

 To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate amount of Salbutamol-d9 (acetate) solution as the internal standard.



- Precondition a suitable solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange or a hydrophilic-lipophilic balanced sorbent) with methanol followed by water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
- Elute the analyte and the internal standard with a stronger organic solvent, often containing a small amount of acid or base to facilitate elution (e.g., 5% formic acid in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.2. LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm particle size) is commonly used.
 - Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.
 - MRM Transition for Salbutamol: m/z 240.2 → 148.1



■ MRM Transition for Salbutamol-d9: m/z 249.2 → 157.1 (Note: The exact masses will depend on the specific deuteration pattern).

Biological Activity and Signaling Pathway

Salbutamol is a selective β_2 -adrenergic receptor agonist.[1][2] Its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation.[8] This action is mediated through a well-defined signaling cascade.

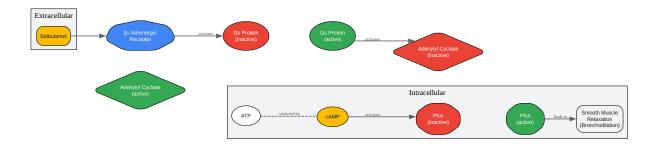
β2-Adrenergic Receptor Signaling Pathway

The binding of Salbutamol to the β_2 -adrenergic receptor on the surface of airway smooth muscle cells initiates a series of intracellular events:

- Receptor Activation: Salbutamol binds to the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR).
- G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβy subunits and exchanges GDP for GTP.
- Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
- Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, which
 ultimately results in a decrease in intracellular calcium levels and the relaxation of the airway
 smooth muscle, causing bronchodilation.[9][10]

The following diagram illustrates this signaling pathway.





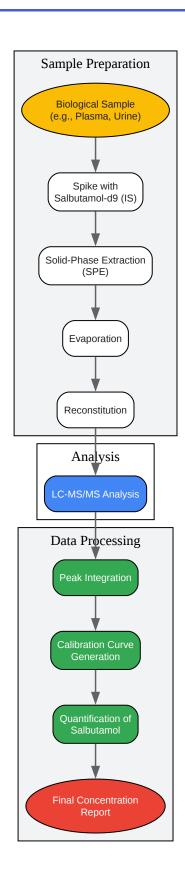
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Caption: The β_2 -adrenergic signaling cascade initiated by Salbutamol.

Representative Experimental Workflow

The following diagram outlines a typical workflow for the quantification of Salbutamol in a biological matrix using **Salbutamol-d9 (acetate)** as an internal standard.





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